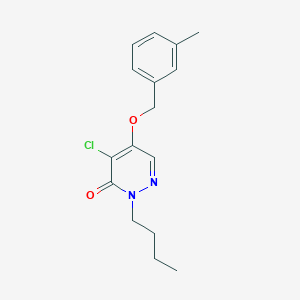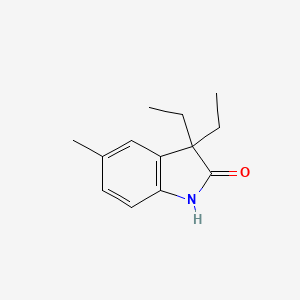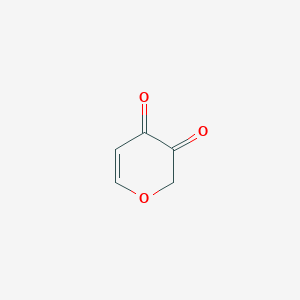
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions using appropriate alkyl halides and chlorinating agents.
Etherification: The final step involves the etherification of the pyridazinone core with 3-methylbenzyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chloro group can yield the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH) under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-4-chloro-5-phenoxypyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-(2-methylbenzyl)oxy)pyridazin-3(2H)-one
Uniqueness
2-butyl-4-chloro-5-((3-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to the specific substitution pattern on the pyridazinone core, which can influence its biological activity and chemical reactivity. The presence of the 3-methylbenzyl group may impart distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
88094-24-0 |
|---|---|
Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[(3-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-4-8-19-16(20)15(17)14(10-18-19)21-11-13-7-5-6-12(2)9-13/h5-7,9-10H,3-4,8,11H2,1-2H3 |
InChI Key |
GGCPWQYBPQXNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)


![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)




![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)

![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
